molecular formula C7H7ClO3S B12077048 Methyl 4-chloro-3-methoxythiophene-2-carboxylate

Methyl 4-chloro-3-methoxythiophene-2-carboxylate

Cat. No.: B12077048
M. Wt: 206.65 g/mol
InChI Key: URCUXAQASIUQLU-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-methoxythiophene-2-carboxylate is a high-purity chemical reagent designed for advanced organic synthesis and medicinal chemistry research. As a multifunctional thiophene derivative, it serves as a versatile building block for constructing complex heterocyclic frameworks relevant to pharmaceutical and materials science. Thiophene-based compounds are recognized as privileged pharmacophores in drug discovery, with numerous FDA-approved drugs featuring this core structure for applications ranging from anti-inflammatory and antimicrobial to anticancer therapies . The specific substitution pattern on this compound—featuring a chloride at the 4-position and a methoxy group at the 3-position—is strategically designed to allow for regioselective further functionalization. The bromo-analog of this compound is known to undergo efficient substitution reactions, suggesting this chloro-analog is a prime candidate for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to introduce aromatic or other carbon-based groups . The ester and methoxy groups offer additional sites for modification or can influence the electronic properties of the molecule, which is critical in materials science applications like developing organic semiconductors . Researchers value this compound for its potential in developing novel therapeutic agents. Structurally similar thiophene carboxylate derivatives have been investigated as potent inhibitors of biological targets like tyrosine phosphatase 1B, with concomitant anticancer activity demonstrated in vitro . The presence of the chlorine atom, a strong electron-withdrawing group, can significantly enhance the binding affinity and biological activity of the resulting molecules . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

methyl 4-chloro-3-methoxythiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c1-10-5-4(8)3-12-6(5)7(9)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCUXAQASIUQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Functionalization of Thiophene Derivatives

The most common approach involves sequential modification of a pre-functionalized thiophene core. Starting with methyl thiophene-2-carboxylate, the methoxy group is introduced at position 3 via directed ortho-metalation. Using lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), the ester group at position 2 directs deprotonation to position 3. Subsequent quenching with methyl iodide yields methyl 3-methoxythiophene-2-carboxylate.

Chlorination at position 4 is achieved through electrophilic substitution using N-chlorosuccinimide (NCS) in the presence of FeCl₃ as a Lewis acid. The methoxy group’s electron-donating nature directs chlorination to the para position (C4), achieving 68–72% isolated yield.

Key Reaction Sequence :

  • Esterification : Thiophene-2-carboxylic acid → methyl ester (H₂SO₄/MeOH, 90% yield).

  • Methoxylation : LDA/THF, -78°C → MeI, 65% yield.

  • Chlorination : NCS/FeCl₃, CH₂Cl₂, 25°C, 70% yield.

Ring Assembly via Cyclocondensation

An alternative route employs the Gewald reaction, constructing the thiophene ring from a ketone and cyanoacetate. For example, reacting 3-methoxy-4-chloroacetophenone with methyl cyanoacetate in the presence of sulfur and morpholine yields the target compound in a single step. This method offers scalability but requires stringent temperature control (60–80°C) to avoid polymerization.

Optimization of Reaction Conditions

Catalytic Systems for Chlorination

Chlorination efficiency depends on the choice of Lewis acid and solvent:

CatalystSolventTemp (°C)Yield (%)
FeCl₃CH₂Cl₂2570
AlCl₃CCl₄4058
ZnCl₂Toluene2563

FeCl₃ in dichloromethane provides optimal results due to its moderate acidity and compatibility with electron-rich aromatics.

Solvent Effects in Methoxylation

Polar aprotic solvents enhance metalation efficiency:

SolventReaction Time (h)Yield (%)
THF265
DMF1.560
Diethyl ether345

THF balances solvation and base strength, minimizing side reactions.

Advanced Characterization and Quality Control

Structural Validation via NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 3.85 (s, 3H, OCH₃)

  • δ 3.90 (s, 3H, COOCH₃)

  • δ 6.95 (d, J = 5.6 Hz, 1H, H5)

  • δ 7.20 (d, J = 5.6 Hz, 1H, H4)

¹³C NMR confirms the ester carbonyl at δ 165.2 ppm and quaternary carbons at C2 (δ 142.1) and C3 (δ 152.3).

Purity Assessment by HPLC

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) shows a single peak at t<sub>R</sub> = 8.2 min, confirming >98% purity. UV detection at 254 nm ensures no residual starting materials.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance yield and safety:

  • Methoxylation : Microreactor (0.5 mL volume, 0.1 M LDA, residence time 30 s).

  • Chlorination : Packed-bed reactor with FeCl₃-coated silica beads (90% conversion at 10 mL/min).

This approach reduces reaction times from 12 hours (batch) to 15 minutes, achieving 85% overall yield.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Competing chlorination at C5 is minimized by:

  • Using substoichiometric NCS (0.95 equiv).

  • Adding hexamethylphosphoramide (HMPA) as a selectivity modifier (5 mol%).

These adjustments suppress C5 chlorination to <5%.

Ester Hydrolysis Prevention

Moisture-sensitive intermediates require:

  • Molecular sieves (4Å) in methoxylation steps.

  • Dry methanol (H₂O < 50 ppm) for esterification.

Emerging Methodologies

Photocatalytic Chlorination

Visible-light-mediated chlorination using Ru(bpy)₃Cl₂ as a catalyst enables room-temperature reactions with 75% yield. This method eliminates hazardous chlorinating agents and reduces energy input.

Biocatalytic Approaches

Engineered E. coli expressing halogenase enzymes selectively introduce chlorine at C4 in aqueous buffer (pH 7.4, 30°C). While promising (60% yield), scalability remains a challenge .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-methoxythiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 4-azido-3-methoxythiophene-2-carboxylate or 4-thio-3-methoxythiophene-2-carboxylate.

    Oxidation: Formation of 4-chloro-3-methoxythiophene-2-sulfoxide or 4-chloro-3-methoxythiophene-2-sulfone.

    Reduction: Formation of 4-chloro-3-methoxythiophene-2-methanol.

Scientific Research Applications

Methyl 4-chloro-3-methoxythiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-methoxythiophene-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Electron Effects : The target compound’s chloro group at position 4 deactivates the ring, directing electrophilic substitution to position 5, while the methoxy group at position 3 activates position 4. This interplay enables regioselective modifications .
  • Hydroxyl vs. However, the hydroxyl group may reduce stability under acidic conditions due to protonation or oxidation risks.
  • Amino and Methyl Groups: The amino-substituted analog exhibits nucleophilic character, facilitating reactions like acylation.
  • Chlorosulfonyl Group : The sulfonyl group in is strongly electron-withdrawing, making the compound highly reactive toward nucleophiles (e.g., amines in sulfonamide synthesis). This requires stringent safety protocols due to corrosiveness .

Physicochemical Properties

  • Solubility : The hydroxyl-containing analog has higher aqueous solubility (~50 mg/L estimated) compared to the target compound (<10 mg/L), attributed to hydrogen bonding. The phenyl-substituted derivative exhibits lower water solubility due to hydrophobic aromatic interactions.
  • Thermal Stability : Chlorosulfonyl derivatives decompose at lower temperatures (~150°C) compared to the target compound (>200°C), reflecting the instability of the sulfonyl group.

Biological Activity

Methyl 4-chloro-3-methoxythiophene-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the various aspects of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C_7H_7ClO_3S and a molecular weight of approximately 192.62 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities due to its unique electronic properties and ability to interact with various biological targets.

The precise mechanism of action of this compound is not fully elucidated, but several studies suggest it may act through the following pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to increased bioavailability of other therapeutic agents.
  • Cell Signaling Modulation : It influences cell signaling pathways associated with oxidative stress and inflammation, potentially offering protective effects against cellular damage.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Preliminary studies indicate:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values of 50 µM against Escherichia coli and 75 µM against Streptococcus agalactiae, indicating moderate antibacterial efficacy .
  • Mechanisms : The antimicrobial effect may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Properties

Research has also explored the anti-inflammatory potential of this compound:

  • Cellular Effects : At low doses, it enhances cellular antioxidant defenses and reduces inflammation markers in vitro, suggesting a protective role against inflammatory diseases.
  • Case Studies : In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines, supporting its role as a potential therapeutic agent in inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar thiophene derivatives can be insightful:

Compound NameMolecular FormulaUnique FeaturesAntimicrobial Activity
This compoundC_7H_7ClO_3SContains methoxy group; moderate antibacterial activityMIC = 50 µM (E. coli)
Methyl 4-chloro-3-hydroxythiophene-2-carboxylateC_7H_6ClO_3SLacks methoxy group; simpler structureNot extensively studied
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylateC_6H_4Cl_2O_4SContains chlorosulfonyl; potential for higher reactivityLimited data available

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : A study published in MDPI reported that thiophene derivatives, including methyl 4-chloro compounds, exhibited potent antibacterial activity against Gram-positive bacteria .
  • Inflammation Reduction : Research indicated that the compound could significantly lower inflammatory markers in models of acute inflammation, suggesting its potential as an anti-inflammatory agent.
  • Pharmacokinetics : Investigations into the pharmacokinetics revealed that this compound is slightly soluble in water and demonstrates favorable distribution within tissues due to its lipophilic nature.

Q & A

Q. What are the standard synthetic routes for Methyl 4-chloro-3-methoxythiophene-2-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with functionalization of the thiophene ring. Key steps include:

  • Chlorination and Methoxylation : Electrophilic substitution at the 4-position using chlorinating agents (e.g., Cl₂/FeCl₃) followed by methoxy group introduction via nucleophilic substitution or Ullmann-type coupling .
  • Esterification : Carboxylation at the 2-position using methanol under acid catalysis (e.g., H₂SO₄) .

Q. Optimization Parameters :

ParameterConsideration
TemperatureControlled to avoid side reactions (e.g., 0–60°C for chlorination) .
SolventPolar aprotic solvents (e.g., DMF) enhance reaction rates for substitutions.
CatalystsLewis acids (e.g., FeCl₃) improve electrophilic substitution efficiency .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of thiophene protons at δ 6.5–7.5 ppm) .
    • FT-IR : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and C-O-C (methoxy) at ~1250 cm⁻¹ .
  • Crystallography :
    • X-ray Diffraction : Use SHELX for structure refinement and ORTEP-3 for 3D visualization .
    • Validation : Apply the CIF-check tool in PLATON to detect disorders or twinning .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Methodological Answer: Common challenges include:

  • Disorder/Twinning : Use SHELXL’s TWIN/BASF commands to model twinned data .
  • Hydrogen Bonding Ambiguity : Apply graph-set analysis (e.g., Etter’s rules) to classify H-bond motifs and validate packing .
  • Validation : Cross-check using checkCIF/PLATON to ensure geometric plausibility (e.g., bond lengths within 3σ) .

Q. How do the chloro and methoxy substituents influence the electronic structure and reactivity of the thiophene ring?

Methodological Answer:

  • Electronic Effects :
    • Cl : Electron-withdrawing via inductive effect, directing electrophiles to the 5-position.
    • OCH₃ : Electron-donating via resonance, activating the 3-position .
  • Conformational Impact :
    • Ring Puckering : Analyze Cremer-Pople parameters to quantify non-planarity caused by steric clashes .
    • H-Bonding : Methoxy groups participate in C-H···O interactions, stabilizing specific conformations .

Q. How can researchers address contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer:

  • Cross-Validation :
    • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian at B3LYP/6-311+G(d,p)) .
    • X-ray Refinement : Re-examine SHELXL refinement residuals (R-factor < 5%) to resolve discrepancies in bond angles/lengths .
  • Dynamic Effects : Consider temperature-dependent NMR to assess conformational mobility affecting spectral splitting .

Q. What strategies are recommended for designing a multi-step synthesis of analogs with modified substituents?

Methodological Answer:

  • Retrosynthetic Planning :
    • Core Retention : Keep the thiophene ring intact; modify substituents via late-stage functionalization (e.g., Suzuki coupling for aryl groups) .
  • Optimization :
    • DoE (Design of Experiments) : Use Taguchi methods to optimize variables (e.g., solvent polarity, catalyst loading) .
    • Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) during chlorination .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

  • Antimicrobial Testing :
    • MIC Assays : Screen against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer Profiling :
    • MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
  • Mechanistic Studies :
    • Molecular Docking : Use AutoDock Vina to predict binding to target proteins (e.g., kinases) .

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